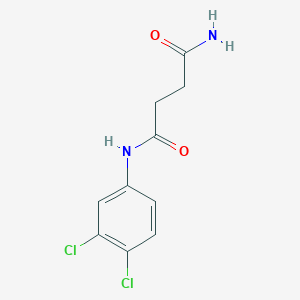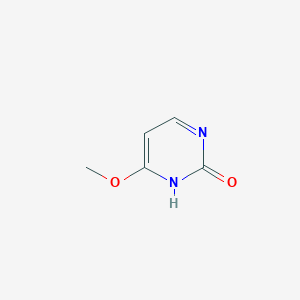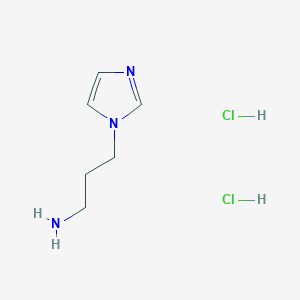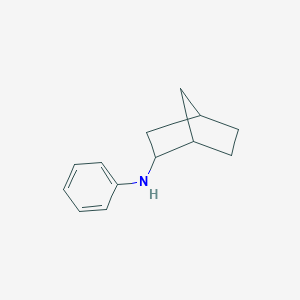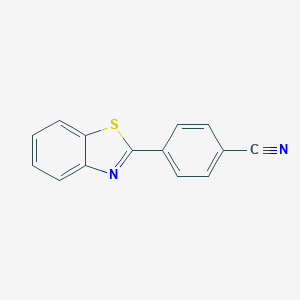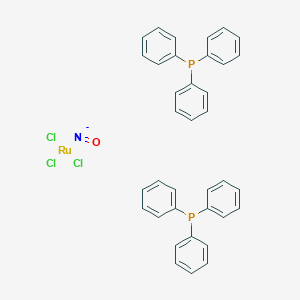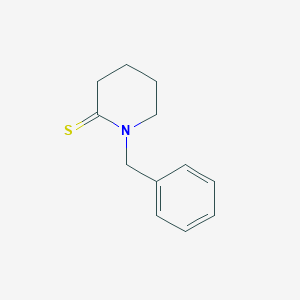![molecular formula C8H15N3O B099294 [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea CAS No. 16983-61-2](/img/structure/B99294.png)
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. EPU is a urea derivative that has a unique structure and properties, which make it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is not fully understood. However, studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its biological activity by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Efectos Bioquímicos Y Fisiológicos
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. One potential area of research is the development of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea analogs with improved stability and solubility. Another area of research is the investigation of the molecular mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. Understanding the mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea could lead to the development of more potent and selective anti-cancer agents. Additionally, the potential application of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea in other fields, such as neurodegenerative diseases and inflammation, could be explored.
Métodos De Síntesis
The synthesis of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea involves the reaction of ethyl acetoacetate and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. The yield of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is high, and the compound can be easily purified through recrystallization.
Aplicaciones Científicas De Investigación
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been extensively studied for its potential application in various fields. One of the most significant applications of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is in the field of cancer research. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Propiedades
Número CAS |
16983-61-2 |
|---|---|
Nombre del producto |
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea |
Fórmula molecular |
C8H15N3O |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
[(Z)-[(E)-2-ethylpent-2-enylidene]amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-3-5-7(4-2)6-10-11-8(9)12/h5-6H,3-4H2,1-2H3,(H3,9,11,12)/b7-5+,10-6- |
Clave InChI |
GDSRGMSZGJIYDD-ZUVZAJTGSA-N |
SMILES isomérico |
CC/C=C(\CC)/C=N\NC(=O)N |
SMILES |
CCC=C(CC)C=NNC(=O)N |
SMILES canónico |
CCC=C(CC)C=NNC(=O)N |
Sinónimos |
2-Ethyl-2-pentenal semicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







